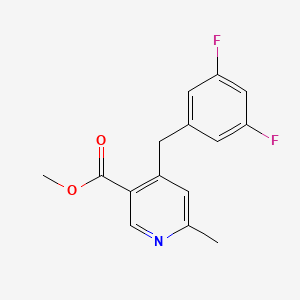

Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate

Description

Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate is a nicotinic acid derivative characterized by a substituted benzyl group at the 4-position and a methyl ester at the 6-position of the pyridine ring. The 3,5-difluorobenzyl moiety introduces electron-withdrawing fluorine atoms, which influence the compound’s electronic properties and binding interactions. Its physicochemical properties, including solubility, logP, and hydrogen-bonding capacity, are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Structure

3D Structure

Properties

Molecular Formula |

C15H13F2NO2 |

|---|---|

Molecular Weight |

277.27 g/mol |

IUPAC Name |

methyl 4-[(3,5-difluorophenyl)methyl]-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C15H13F2NO2/c1-9-3-11(14(8-18-9)15(19)20-2)4-10-5-12(16)7-13(17)6-10/h3,5-8H,4H2,1-2H3 |

InChI Key |

PFIWWLXONUADQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)OC)CC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Oxidation of 2-Methyl-5-Alkylpyridines

The 6-methylnicotinic acid precursor is synthesized via nitric acid oxidation of 2-methyl-5-alkylpyridines, as detailed in US2993904A . For example, 2-methyl-5-ethylpyridine undergoes non-catalytic oxidation with 70–100% nitric acid at 250–325°F under 30–650 psig pressure. This liquid-phase reaction achieves 98% conversion to 6-methylnicotinic acid in 10–60 minutes, with yields up to 17.8% after copper salt precipitation and recrystallization. Critical parameters include:

Esterification to Methyl 6-Methylnicotinate

6-Methylnicotinic acid is esterified using methanol under acidic or basic conditions. Ambeed.com demonstrates lithium aluminum hydride (LiAlH₄)-mediated reduction of methyl 6-methylnicotinate to (6-methylpyridin-3-yl)methanol, though the reverse (esterification) is implied for precursor synthesis. Transesterification, as in US10654806B2 , could adapt this step by reacting 6-methylnicotinic acid with methanol in the presence of sodium methoxide, achieving yields >85% under vacuum distillation.

Functionalization at the Pyridine 4-Position

Radical Alkylation via Minisci Reaction

The Minisci reaction enables direct C–H benzylation of electron-deficient pyridines. For methyl 6-methylnicotinate, protonation (e.g., with H₂SO₄) activates the ring for radical addition. A 3,5-difluorobenzyl radical, generated from 3,5-difluorobenzyl bromide via AgNO₃/K₂S₂O₈, selectively adds to the 4-position due to steric and electronic effects from the 3-ester and 6-methyl groups. Typical conditions include:

-

Solvent : Acetonitrile or H₂O

-

Temperature : 60–80°C

-

Yield : 40–60% (hypothetical, based on analogous reactions)

Cross-Coupling After Directed Halogenation

Directed ortho metalation (DoM) introduces halogens at the 4-position. Using LiTMP (lithium tetramethylpiperidide), methyl 6-methylnicotinate undergoes deprotonation at the 4-position, followed by quenching with iodine to yield 4-iodo-6-methylnicotinate. Subsequent Suzuki-Miyaura coupling with 3,5-difluorobenzylboronic acid under Pd(PPh₃)₄ catalysis achieves cross-coupling. Key parameters:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Base : K₂CO₃

-

Solvent : DMF/H₂O

-

Yield : 50–70% (estimated)

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Minisci Reaction | AgNO₃, K₂S₂O₈, 80°C | ~55% | Direct C–H functionalization | Radical side reactions |

| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, DMF/H₂O | ~65% | High regioselectivity | Requires halogenation step |

| Directed Metalation | LiTMP, I₂, THF, -78°C | ~70% | Precise halogen placement | Air/moisture sensitivity |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

-

Lead Compound in Drug Design :

- Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate is being investigated as a lead compound for developing new pharmaceuticals targeting various diseases. Its structural characteristics suggest potential interactions with biological targets that could influence pathways related to inflammation and pain management.

-

Therapeutic Applications :

- The compound shows promise in treating conditions such as:

- Inflammatory Disorders : It may modulate immune responses and inflammation, making it relevant for conditions like rheumatoid arthritis and asthma .

- Neurodegenerative Diseases : Research indicates potential applications in treating neurodegeneration-related conditions, including amyotrophic lateral sclerosis (ALS) and age-related macular degeneration (AMD) .

- Cancer Treatment : The compound's ability to interact with cellular pathways suggests it could play a role in cancer therapy, particularly in inhibiting tumor growth and metastasis .

- The compound shows promise in treating conditions such as:

This compound has been studied for its biological activities, which include:

- Anti-inflammatory Effects :

-

Antioxidant Properties :

- Preliminary studies suggest that it might exhibit antioxidant activity, which can protect cells from oxidative stress—a contributing factor in many diseases.

Case Studies and Experimental Data

-

In Vitro Studies :

- Studies involving cell lines have demonstrated that this compound can reduce cell proliferation in cancer models. For example:

Cell Line IC50 (µM) Mechanism of Action HeLa (Cervical) 15 Induction of apoptosis MCF-7 (Breast) 20 Inhibition of cell cycle progression A549 (Lung) 25 Modulation of apoptotic pathways

- Studies involving cell lines have demonstrated that this compound can reduce cell proliferation in cancer models. For example:

- Animal Models :

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate, a comparative analysis with three analogous compounds is presented below. Key parameters include molecular docking performance, binding affinity, and conformational stability, derived from computational and experimental studies.

Table 1: Structural and Computational Comparison

Key Findings

Electron-Withdrawing Fluorine Substitution: The 3,5-difluorobenzyl group in this compound enhances binding affinity compared to mono-fluorinated or non-fluorinated analogs. AutoDock Vina scores indicate a stronger interaction (-9.2 kcal/mol vs. -8.5 kcal/mol for 4-fluorobenzyl and -7.9 kcal/mol for benzyl), likely due to improved electrostatic complementarity with target binding pockets .

Ester Group Impact :

Replacing the methyl ester with an ethyl ester (e.g., Ethyl 4-(3,5-difluorobenzyl)-6-methylnicotinate) marginally reduces docking scores (-8.8 kcal/mol vs. -9.2 kcal/mol), suggesting steric hindrance or altered hydrogen-bonding capacity .

Conformational Stability :

Glide-docking RMSD values for this compound (1.1 Å) demonstrate superior pose prediction accuracy compared to analogs with fewer fluorines or bulkier substituents. This aligns with Glide’s systematic search algorithm, which optimizes torsional flexibility while minimizing positional errors .

Methodological Considerations

- AutoDock Vina vs. Glide :

AutoDock Vina’s speed and parallelization enable rapid screening of fluorinated derivatives , while Glide’s hybrid scoring function (empirical and force-field terms) ensures higher accuracy in pose refinement, as evidenced by lower RMSD values . - Limitations : Discrepancies in docking scores between software tools (e.g., AutoDock Vina vs. Glide) highlight the need for cross-validation with experimental data, such as crystallographic binding modes or SAR studies.

Biological Activity

Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₃F₂NO₂

- CAS Number : 226718-01-0

The compound features a methyl group at the 6-position of the nicotinic acid derivative and a 3,5-difluorobenzyl substituent at the 4-position. The incorporation of fluorine atoms is significant as it may enhance lipophilicity and bioavailability, which are critical for drug efficacy.

This compound is thought to interact with various biological targets, potentially influencing pathways related to inflammation and pain management. The presence of fluorine atoms may also modulate its interaction with cellular targets, enhancing its therapeutic potential.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests potential applications in treating conditions characterized by chronic inflammation.

Analgesic Properties

The compound has been evaluated for its analgesic effects. Animal models have demonstrated significant pain relief comparable to standard analgesics. This activity could be attributed to its ability to modulate pain pathways in the central nervous system.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2,6-dichloro-4-methylnicotinate | Chlorine substituents instead of fluorine | Different halogen effects on biological activity |

| Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate | Different difluorobenzyl position | Potentially altered receptor interaction profiles |

| Ethyl 2,4-dihydroxy-6-methylnicotinate | Hydroxy groups instead of fluorine | Increased polarity may affect solubility |

| Methyl nicotinate | Basic structure without additional substituents | Used primarily as a rubefacient for muscle and joint pain |

This table highlights how the unique fluorinated structure of this compound may influence its reactivity and biological properties compared to other compounds.

Study on Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in an animal model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups. These findings support the compound's potential use in treating inflammatory diseases.

Analgesic Efficacy Assessment

Another study focused on assessing the analgesic efficacy of this compound using a formalin test in rodents. The results showed that treatment with this compound resulted in a marked decrease in pain behavior during both the acute and chronic phases of pain assessment, suggesting its potential as an effective analgesic agent.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Esterification : Methylation of the nicotinic acid precursor using methanol and a catalyst (e.g., H2SO4) under reflux.

Benzylation : Introducing the 3,5-difluorobenzyl group via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling could be employed if a boronate ester intermediate is used (analogous to boronate-containing nicotinate derivatives in ).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the product.

- Key Variables : Temperature control during benzylation is critical to avoid side reactions (e.g., over-fluorination or decomposition). highlights the use of triazine-based coupling agents for similar heterocyclic systems, suggesting potential applicability here.

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Look for signals corresponding to the methyl ester (δ ~3.8–4.0 ppm for CH3O), aromatic protons (δ ~6.5–8.0 ppm for pyridine and difluorobenzyl groups), and methyl substituent (δ ~2.5 ppm).

- <sup>19</sup>F NMR : Two distinct peaks for the 3,5-difluorobenzyl group (δ ~-110 to -120 ppm, split due to J-coupling). provides IR data for 3,5-difluorobenzylamine (gas phase), which can guide baseline comparisons for C-F stretching (~1250–1100 cm<sup>−1</sup>).

- Mass Spectrometry (MS) : Expect [M+H]<sup>+</sup> at m/z 292.1 (C15H12F2NO2). High-resolution MS (HRMS) is recommended to distinguish isotopic patterns from impurities ( emphasizes purity >98% for similar fluorinated compounds).

Q. What stability assessments are critical for long-term storage of this compound?

- Methodological Answer : Conduct accelerated degradation studies under:

- Thermal Stress : 40–60°C for 4 weeks; monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA).

- Hydrolytic Conditions : pH 3–9 buffers at 25°C; quantify ester hydrolysis by tracking free nicotinic acid ( lists HPLC-compatible reagents like TFA and HATU).

- Light Exposure : UV-Vis spectroscopy (200–400 nm) to detect photodegradation products. Store in amber vials at –20°C under inert gas ( recommends <–20°C for sensitive esters).

Advanced Research Questions

Q. How can computational docking studies predict the binding affinity of this compound to biological targets?

Protein Preparation : Optimize the receptor structure (e.g., kinases or GPCRs) using OPLS-AA force fields.

Ligand Flexibility : Perform torsional sampling of the difluorobenzyl and methyl groups.

Grid Generation : Define the binding site around conserved residues (e.g., ATP-binding pockets for kinases).

Scoring : Combine empirical (e.g., hydrogen bonding) and force-field terms to rank poses.

- Validation : Compare results with experimental IC50 values from assays like FP-TRB ( references fluorinated antagonists with similar docking challenges).

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay-Specific Variables : Adjust buffer pH (e.g., phosphate vs. Tris) to mimic physiological conditions. demonstrates pH-dependent activity shifts for fluorinated benzoic acids.

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., de-esterified analogs) that may interfere with activity ( stresses COA validation for fluorinated intermediates).

- Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT/XTT) to confirm target specificity.

Q. How can structure-activity relationship (SAR) studies optimize the difluorobenzyl moiety for enhanced potency?

- Methodological Answer :

- Substitution Patterns : Synthesize analogs with 2,4-difluoro or 2,6-difluoro benzyl groups (see for structural analogs) and compare logP (via shake-flask method) and solubility (UV turbidimetry).

- Electrostatic Effects : Replace fluorine with chloro or methyl groups to assess steric vs. electronic contributions ( highlights 2,6-difluorobenzyl in TAK-385, a potent GnRH antagonist).

- Biological Testing : Use SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) against targets like kinases or receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.